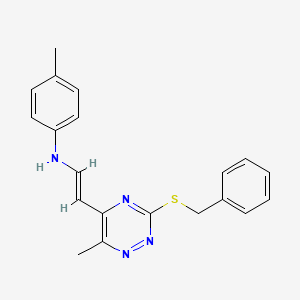

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline

Description

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline is a triazine-based compound characterized by a benzylsulfanyl group at the 3-position of the triazine ring, a methyl group at the 6-position, and a 4-methylaniline substituent linked via a vinyl group. Its molecular formula is C₂₀H₁₉ClN₄S (when including a 4-chlorobenzyl variant) or C₁₉H₁₈N₄S (benzylsulfanyl core), with a molecular weight of 382.92 g/mol (chlorinated variant) and a purity >90% .

Properties

IUPAC Name |

N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4S/c1-15-8-10-18(11-9-15)21-13-12-19-16(2)23-24-20(22-19)25-14-17-6-4-3-5-7-17/h3-13,21H,14H2,1-2H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWOIBSTYCJJCO-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=CC2=C(N=NC(=N2)SCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C/C2=C(N=NC(=N2)SCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline typically involves multi-step organic reactions. One common method includes the formation of the triazine ring followed by the introduction of the benzylsulfanyl group. The vinyl group is then attached through a coupling reaction, and finally, the methylaniline moiety is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The vinyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and substituted vinyl compounds.

Scientific Research Applications

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline exerts its effects involves interactions with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The benzylsulfanyl group may enhance binding affinity through hydrophobic interactions, while the vinyl group can participate in covalent bonding with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-triazine derivatives allows for tailored modifications to optimize physicochemical and biological properties. Below is a detailed comparison of N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline (hereafter referred to as Compound A ) with structurally analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Compound A with Analogues

Key Findings from Comparative Analysis

The allylsulfanyl analogue (CAS 477865-91-1) has a significantly lower molecular weight (298.41 g/mol), which may favor better solubility and absorption .

The trifluoromethyl group (CAS 306980-30-3) provides strong electron-withdrawing properties, which could modulate receptor binding in neurological or anticancer applications .

Biological Activity Trends: Chlorinated derivatives (e.g., Compound A) are hypothesized to exhibit stronger antimicrobial activity compared to non-halogenated analogues, as chlorine atoms often enhance interactions with bacterial enzymes . Hydroxylamine-containing derivatives (e.g., CAS 477866-63-0) may act as prodrugs, releasing active metabolites in vivo .

Synthetic Accessibility :

- Allylsulfanyl and methylsulfanyl groups (e.g., CAS 477865-91-1 and 306980-30-3) are synthetically simpler to introduce compared to benzylsulfanyl groups, reducing production costs .

Biological Activity

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant research findings and data.

Synthesis

The synthesis of N-(2-(3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline involves multi-step reactions starting from readily available precursors. Key steps include the formation of the triazine ring via cyclization reactions and subsequent functionalization to introduce the benzylsulfanyl and vinyl groups. Detailed synthetic procedures can be adapted from established methods in triazine chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazine rings. For instance, mercapto-substituted 1,2,4-triazoles have demonstrated significant cytotoxic activity against various cancer cell lines, including breast and colon cancer cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5d | HeLa | 0.37 | Apoptosis induction |

| 5g | HeLa | 0.73 | Cell cycle arrest |

| 5k | HeLa | 0.95 | Apoptosis induction |

The above table illustrates the potency of related compounds in inducing cell death in cancer models, suggesting that N-(2-(3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline may exhibit similar activities.

The biological activity of this compound is hypothesized to involve:

- Inhibition of key enzymes : Similar triazine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), although specific studies on this compound are still needed to confirm such interactions.

- Induction of oxidative stress : Many sulfur-containing compounds exhibit pro-oxidant properties that can lead to increased reactive oxygen species (ROS) within cells, contributing to their cytotoxic effects .

Study on Related Triazines

A study evaluating a series of fluorinated triazines found that these compounds exhibited significant antiproliferative activity against various cancer cell lines. The highest activity was linked to specific substitutions on the triazine ring . Although not directly tested on N-(2-(3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline, these findings suggest potential pathways for further exploration.

Q & A

Basic Research Questions

Q. How can the molecular structure of N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline be confirmed using spectroscopic methods?

- Answer : Structural confirmation requires multi-spectral analysis.

- 1H/13C NMR : Identify proton environments (e.g., vinyl protons at δ 6.5–7.2 ppm, methyl groups at δ 2.3–2.5 ppm) and carbon types (e.g., triazine carbons at 160–170 ppm). Cross-validate with coupling constants (e.g., J = 15–16 Hz for trans-vinyl protons) .

- FTIR : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S–C stretch at ~650 cm⁻¹). Compare to analogs with benzylsulfanyl or triazine moieties .

- Methodological Note : Use deuterated solvents (e.g., DMSO-d6) for NMR and KBr pellets for FTIR.

Q. What synthetic routes are feasible for introducing the benzylsulfanyl group into the triazine core?

- Answer : Key steps include:

- Nucleophilic substitution : React 3-chloro-6-methyl-1,2,4-triazine with benzylthiol in basic conditions (e.g., K2CO3 in DMF) at 60–80°C .

- Protection strategies : Use Boc or Fmoc groups to prevent side reactions at the triazine N-sites. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Precursor sourcing : Benzylthiol derivatives are commercially available (e.g., 2-Methylbenzylamine, CAS 89-93-0) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Answer : Perform accelerated stability studies:

- Thermal stability : Use DSC/TGA to identify decomposition temperatures (e.g., >200°C for triazine derivatives) .

- pH stability : Incubate in buffers (pH 1–13) and analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Critical parameters : Track loss of parent compound and formation of byproducts (e.g., sulfoxide from benzylsulfanyl oxidation) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts or FTIR bands) be resolved during structural characterization?

- Answer :

- 2D NMR : Use HSQC/HMBC to assign ambiguous signals (e.g., distinguish triazine C5 from vinyl carbons) .

- DFT calculations : Simulate NMR chemical shifts (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to validate experimental data .

- X-ray crystallography : Resolve tautomeric ambiguities (e.g., triazine vs. triazene forms) if single crystals are obtainable .

Q. What strategies optimize the vinylation step in synthesizing the N-(2-vinyl-1,2,4-triazin-5-yl)aniline scaffold?

- Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of vinyl precursors. For sterically hindered systems, use 1,4-dioxane under reflux .

- Catalysis : Pd-catalyzed Heck coupling (e.g., Pd(OAc)₂, PPh₃) improves regioselectivity for vinyl-triazine bonds .

- Monitoring : Track reaction kinetics via in situ FTIR (C=C stretch at ~1630 cm⁻¹) .

Q. How can computational modeling predict the compound’s potential bioactivity or interaction with biological targets?

- Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Focus on triazine and benzylsulfanyl groups as key pharmacophores .

- QSAR : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity using CoMFA/CoMSIA .

- Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC50) .

Q. What experimental approaches reconcile discrepancies between theoretical and observed reactivity (e.g., unexpected byproducts)?

- Answer :

- Mechanistic studies : Use isotopic labeling (e.g., ²H/¹³C) to track reaction pathways. For example, deuterate the vinyl group to study H-shifts .

- High-resolution MS : Identify byproducts (e.g., [M+H]+ adducts) and propose degradation pathways .

- Controlled experiments : Vary reaction parameters (e.g., stoichiometry, time) to isolate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.